(2Z)-2-(benzenesulfonamidoimino)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-(benzenesulfonamidoimino)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(benzenesulfonamidoimino)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The starting materials might include benzenesulfonamide, 2H-1,3-benzodioxole, and chromene derivatives. Common synthetic routes could involve:
Condensation Reactions: Combining benzenesulfonamide with chromene derivatives under acidic or basic conditions.
Cyclization Reactions: Forming the chromene ring structure through intramolecular cyclization.
Amidation Reactions: Introducing the carboxamide group through reactions with amines or amides.
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.
Purification Techniques: Employing methods like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(benzenesulfonamidoimino)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized derivatives.
Reduction: Reacting with reducing agents to form reduced derivatives.
Substitution: Undergoing nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(benzenesulfonamidoimino)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromene-3-carboxamide is studied for its unique structural properties and reactivity. It can serve as a building block for synthesizing more complex molecules.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with biological targets to understand its potential therapeutic effects.
Medicine
In medicine, derivatives of chromenes are explored for their potential as drug candidates. This compound could be evaluated for its efficacy and safety in treating specific diseases.
Industry
Industrially, such compounds might be used in the development of pharmaceuticals, agrochemicals, or materials science applications.
Mechanism of Action
The mechanism of action of (2Z)-2-(benzenesulfonamidoimino)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The specific pathways depend on its biological activity, which could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(benzenesulfonamidoimino)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromene-3-carboxamide: Unique due to its specific substituents and structural configuration.
Chromene Derivatives: Compounds with similar core structures but different substituents.
Benzenesulfonamide Derivatives: Compounds with similar sulfonamide groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(1,3-benzodioxol-5-yl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O6S/c27-22(24-16-10-11-20-21(13-16)31-14-30-20)18-12-15-6-4-5-9-19(15)32-23(18)25-26-33(28,29)17-7-2-1-3-8-17/h1-13,26H,14H2,(H,24,27)/b25-23- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWROPZJYXQFLM-BZZOAKBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=NNS(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C\3=CC4=CC=CC=C4O/C3=N\NS(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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